molecular formula C18H18N2O3 B214483 3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Cat. No. B214483
M. Wt: 310.3 g/mol
InChI Key: RNEATPILRDQFBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one is a synthetic compound that has been of interest to researchers due to its potential applications in the field of pharmaceuticals. This compound is also known as AG-490, and it has been found to exhibit inhibitory effects on the Janus kinase (JAK) and signal transducer and activator of transcription (STAT) pathway.

Mechanism of Action

The mechanism of action of 3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one involves the inhibition of the JAK/STAT pathway. This pathway is involved in the regulation of various cellular processes, including cell growth, differentiation, and survival. Inhibition of this pathway can lead to the suppression of tumor growth and the reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one have been extensively studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. In addition, it has also been found to reduce the production of pro-inflammatory cytokines in cells stimulated with lipopolysaccharide.

Advantages and Limitations for Lab Experiments

The advantages of using 3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one in lab experiments include its specificity for the JAK/STAT pathway and its potential applications in cancer research and the treatment of inflammatory diseases. However, the limitations of using this compound include its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research involving 3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one. These include the investigation of its potential applications in other disease models, such as autoimmune diseases and viral infections. In addition, further studies are needed to determine the optimal dosage and administration route for this compound in clinical settings. Finally, the development of novel analogs of 3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one with improved solubility and reduced toxicity is also an area of interest for future research.

Synthesis Methods

The synthesis of 3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one involves the reaction between 2-acetyl-4-methylpyridine and 3-bromo-1-propanol in the presence of a base. The resulting product is then subjected to a series of chemical reactions involving reduction, oxidation, and cyclization to yield the final product.

Scientific Research Applications

3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential applications in the field of cancer research. It has been found to exhibit inhibitory effects on the JAK/STAT pathway, which plays a crucial role in the development and progression of various types of cancer. In addition, this compound has also been investigated for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.

properties

Product Name

3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1-propyl-1,3-dihydro-2H-indol-2-one

Molecular Formula

C18H18N2O3

Molecular Weight

310.3 g/mol

IUPAC Name

3-hydroxy-3-(2-oxo-2-pyridin-4-ylethyl)-1-propylindol-2-one

InChI

InChI=1S/C18H18N2O3/c1-2-11-20-15-6-4-3-5-14(15)18(23,17(20)22)12-16(21)13-7-9-19-10-8-13/h3-10,23H,2,11-12H2,1H3

InChI Key

RNEATPILRDQFBZ-UHFFFAOYSA-N

SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=NC=C3)O

Canonical SMILES

CCCN1C2=CC=CC=C2C(C1=O)(CC(=O)C3=CC=NC=C3)O

Origin of Product

United States

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